Cas no 2680836-11-5 (benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate)

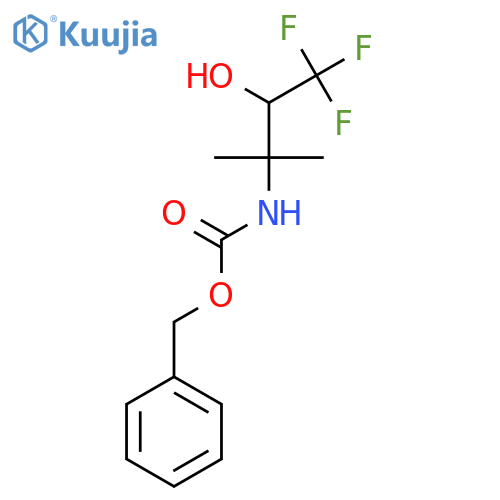

2680836-11-5 structure

商品名:benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680836-11-5

- benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate

- EN300-28288399

-

- インチ: 1S/C13H16F3NO3/c1-12(2,10(18)13(14,15)16)17-11(19)20-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,17,19)

- InChIKey: KJPSOUQWXGVWAF-UHFFFAOYSA-N

- ほほえんだ: FC(C(C(C)(C)NC(=O)OCC1C=CC=CC=1)O)(F)F

計算された属性

- せいみつぶんしりょう: 291.10822786g/mol

- どういたいしつりょう: 291.10822786g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 58.6Ų

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28288399-10.0g |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate |

2680836-11-5 | 95.0% | 10.0g |

$6020.0 | 2025-03-19 | |

| Enamine | EN300-28288399-2.5g |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate |

2680836-11-5 | 95.0% | 2.5g |

$2745.0 | 2025-03-19 | |

| Enamine | EN300-28288399-5.0g |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate |

2680836-11-5 | 95.0% | 5.0g |

$4060.0 | 2025-03-19 | |

| Enamine | EN300-28288399-0.1g |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate |

2680836-11-5 | 95.0% | 0.1g |

$1232.0 | 2025-03-19 | |

| Enamine | EN300-28288399-5g |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate |

2680836-11-5 | 5g |

$4060.0 | 2023-09-08 | ||

| Enamine | EN300-28288399-0.25g |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate |

2680836-11-5 | 95.0% | 0.25g |

$1288.0 | 2025-03-19 | |

| Enamine | EN300-28288399-0.5g |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate |

2680836-11-5 | 95.0% | 0.5g |

$1344.0 | 2025-03-19 | |

| Enamine | EN300-28288399-1.0g |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate |

2680836-11-5 | 95.0% | 1.0g |

$1400.0 | 2025-03-19 | |

| Enamine | EN300-28288399-1g |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate |

2680836-11-5 | 1g |

$1400.0 | 2023-09-08 | ||

| Enamine | EN300-28288399-0.05g |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate |

2680836-11-5 | 95.0% | 0.05g |

$1176.0 | 2025-03-19 |

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

2680836-11-5 (benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate) 関連製品

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量